16a-Hydroxyestrone 16-b-D-glucuronide

概要

説明

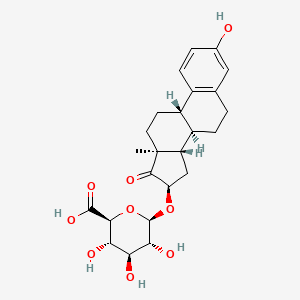

16a-Hydroxyestrone 16-b-D-glucuronide is a steroid glucuronide anion that is the conjugate base of this compound. It arises from the deprotonation of the carboxylic acid function and is a major species at physiological pH 7.3 . This compound is a derivative of 16a-Hydroxyestrone, an endogenous steroidal estrogen and a major metabolite of estrone .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 16a-Hydroxyestrone 16-b-D-glucuronide typically involves the glucuronidation of 16a-Hydroxyestrone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to 16a-Hydroxyestrone .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic glucuronidation processes. These processes are optimized for high yield and purity, often using recombinant enzymes and controlled reaction conditions to ensure consistency and efficiency .

化学反応の分析

Types of Reactions

16a-Hydroxyestrone 16-b-D-glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles/Electrophiles: Various nucleophiles and electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Hormonal Regulation and Metabolism

Estrogen Metabolism

16α-Hydroxyestrone is a key metabolite of estradiol and estrone, and its glucuronidation enhances solubility and facilitates excretion via the kidneys. This process is crucial for maintaining hormonal balance within the body. Elevated levels of 16α-hydroxyestrone have been associated with increased estrogenic activity, which can influence various physiological functions, including reproductive health and bone density .

Breast Cancer Risk Assessment

Research has indicated that the ratio of 2-hydroxyestrone to 16α-hydroxyestrone serves as a potential biomarker for breast cancer risk. Studies have shown that higher levels of 16α-hydroxyestrone may correlate with an increased risk of breast cancer, particularly in postmenopausal women . The measurement of this ratio in urine and serum samples can help in assessing individual risk profiles for breast cancer.

Clinical Implications

Diagnostic Applications

The presence and concentration of 16α-hydroxyestrone and its glucuronide form in biological fluids can be utilized as diagnostic markers. For instance, enzyme immunoassays have been developed to measure these metabolites in urine and plasma, providing insights into an individual's estrogen metabolism profile . This information can be critical for clinicians in evaluating patients' risks for hormone-related cancers.

Therapeutic Monitoring

Monitoring levels of 16α-hydroxyestrone may also play a role in therapeutic settings, particularly for patients undergoing hormone replacement therapy or those with conditions influenced by estrogen levels. Understanding individual metabolism can guide treatment decisions and optimize therapeutic outcomes .

Environmental Studies

Endocrine Disruptors

As a metabolite of natural estrogens, 16α-hydroxyestrone 16β-D-glucuronide is relevant in studies examining endocrine disruptors in the environment. Its detection in wastewater and surface waters indicates potential contamination from pharmaceutical sources or human waste, raising concerns about ecological impacts and human health risks associated with exposure to such compounds .

Biotransformation Studies

Research into the biotransformation pathways of endocrine disruptors often includes glucuronidation processes involving compounds like 16α-hydroxyestrone. Understanding these pathways is essential for assessing the environmental fate of these chemicals and their metabolites, contributing to risk assessments regarding water quality and ecosystem health .

Case Studies

作用機序

The mechanism of action of 16a-Hydroxyestrone 16-b-D-glucuronide involves its interaction with estrogen receptors. It binds to these receptors, exerting estrogenic effects similar to estrone. The binding of this compound to estrogen receptors is reported to be covalent and irreversible, which distinguishes it from other estrogens . This interaction influences various molecular targets and pathways involved in estrogen signaling .

類似化合物との比較

Similar Compounds

16a-Hydroxyprogesterone: A minor endogenous progestogen steroid hormone and a metabolite of progesterone.

Estrone: An endogenous steroidal estrogen and a precursor to 16a-Hydroxyestrone.

Estriol: Another metabolite of estrone, with different estrogenic properties.

Uniqueness

16a-Hydroxyestrone 16-b-D-glucuronide is unique due to its specific glucuronidation, which affects its solubility, metabolism, and biological activity. Its covalent and irreversible binding to estrogen receptors also sets it apart from other estrogens, potentially influencing its role in hormone-related diseases .

生物活性

16a-Hydroxyestrone 16-b-D-glucuronide is a significant metabolite in the estrogen metabolic pathway. It is formed through the glucuronidation of 16a-hydroxyestrone, a product of estradiol metabolism. Understanding its biological activity is crucial for elucidating its role in various physiological and pathological processes, particularly in relation to breast cancer and other estrogen-related conditions.

This compound is a steroid glucuronide anion, characterized by the addition of a glucuronic acid moiety to the 16a-hydroxy group of estrone. This modification enhances its solubility and facilitates excretion from the body, influencing its biological activity and interaction with estrogen receptors.

Biological Activity

The biological activity of this compound is primarily linked to its role in estrogen metabolism and its potential implications in breast cancer risk.

Estrogen Metabolism and Breast Cancer

Research indicates that the ratio of different estrogen metabolites, specifically the balance between 2-hydroxyestrone and 16a-hydroxyestrone, may serve as a biomarker for breast cancer risk. Increased levels of 16a-hydroxyestrone and its glucuronide form have been associated with higher breast cancer incidence. A study involving epidemiological data suggested that women with elevated levels of 16a-hydroxyestrone showed a statistically significant increase in breast cancer risk compared to those with lower levels .

- Estrogen Receptor Modulation :

- 16a-Hydroxyestrone can bind to estrogen receptors (ERs), influencing gene expression related to cell proliferation and differentiation. Its glucuronidated form may alter this interaction, potentially affecting the bioavailability of active estrogens.

- Glucuronidation Pathways :

- The enzyme UDP-glucuronosyltransferase (UGT) plays a critical role in the metabolism of estrogens, including the conversion of 16a-hydroxyestrone to its glucuronide form. UGT2B7 has been identified as a key enzyme in this process, which affects the pharmacokinetics and biological activity of estrogen metabolites .

Case Studies

- Epidemiological Studies :

- Clinical Trials :

Table 1: Comparison of Estrogen Metabolites and Breast Cancer Risk

| Study | Population | Metabolite Measured | Association with Breast Cancer |

|---|---|---|---|

| Study A | Premenopausal Women | 2-Hydroxyestrone | Inversely associated |

| Study B | Postmenopausal Women | 16a-Hydroxyestrone | Positively associated |

| Study C | Mixed Population | Ratio (2:16) | Significant increase in risk |

Table 2: Enzymatic Activity of UGTs on Estrogen Metabolites

| UGT Enzyme | Substrate | Activity Level |

|---|---|---|

| UGT1A10 | Estriol | High |

| UGT2B7 | 16-OH Estriol | Highest |

| UGT1A8 | Estradiol | Moderate |

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-20,23,25-28H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYJQBHANCHTOW-OWYKRJLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。